molecular formula C5H4BClFNO2 B151107 2-Chloro-5-fluoropyridine-4-boronic acid CAS No. 951677-47-7

2-Chloro-5-fluoropyridine-4-boronic acid

Cat. No. B151107
CAS RN: 951677-47-7
M. Wt: 175.35 g/mol
InChI Key: JJHRCHRHBBOCGY-UHFFFAOYSA-N
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Description

The compound of interest, 2-Chloro-5-fluoropyridine-4-boronic acid, is a halogenated boronic acid derivative of pyridine, which is a significant class of compounds in medicinal chemistry due to their potential as building blocks for various chemical syntheses. Although the specific compound is not directly mentioned in the provided papers, related compounds and their synthesis, properties, and applications in chemical reactions are discussed, which can provide insights into the behavior and characteristics of the compound .

Synthesis Analysis

The synthesis of halogenated pyridines, such as the 5-bromo-2-chloro-4-fluoro-3-iodopyridine, involves halogen dance reactions, which could be relevant for the synthesis of this compound . Additionally, the synthesis of 2-chloro-5-trifluoromethyl pyridine-4-yl-boronic acid from halogenated pyridines using n-butyl lithium reagent under specific conditions indicates a potential pathway for synthesizing the compound of interest . The one-pot synthesis of 2-chloro-3,4-diiodopyridine from 2-chloropyridine through Directed ortho Metallation (DoM)/Halogen Dance (HD) mechanism also provides a precedent for the synthesis of chloro-fluoropyridine derivatives .

Molecular Structure Analysis

The influence of fluorination on the structural behavior of boronic acids is significant, as seen in the study of fluorinated 1,2-phenylenediboronic acids . The presence of fluorine atoms can affect the acidity and stability of the boronic acid compounds, which is likely to be the case for this compound as well.

Chemical Reactions Analysis

The papers discuss various chemical reactions involving halogenated pyridines and boronic acids. For instance, the Suzuki–Miyaura cross-couplings using functionalized heteroaryl and arylboronic acids to create triheteroarylpyridine scaffolds suggest that this compound could participate in similar cross-coupling reactions . The Minisci-type reactions for the amidomethylation of 4-chloro-3-fluoropyridine also demonstrate the reactivity of such compounds under specific conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of boronic acids are influenced by the presence of fluorine atoms and the boronic group. The study on the self-assembly of fluorinated boronic esters with 4,4'-bipyridine into adducts and their ability to form inclusion complexes with aromatic guests highlights the potential for this compound to engage in similar interactions . The acidity, stability, and intermolecular interactions of the compound can be modulated by the degree of fluorination, which is crucial for its application in separation processes and synthesis.

Scientific Research Applications

Boronic Acid in Drug Development

Research related to boronic acids, including 2-Chloro-5-fluoropyridine-4-boronic acid, has seen a significant increase over the past two decades, especially in drug discovery. Boronic acids have been incorporated into medicinal chemistry endeavors, resulting in the approval of several boronic acid drugs by the Food and Drug Administration (FDA) and Health Canada. These drugs demonstrate boronic acids' potential in enhancing drug potency and improving pharmacokinetic profiles. The unique properties of boronic acids have led to their increased use in the development of new drugs (Plescia & Moitessier, 2020).

Boronic Acid-Based Sensors

Boronic acid compounds, including derivatives of this compound, have been utilized to construct electrochemical biosensors. These sensors are capable of detecting sugars, glycated hemoglobin (HbA1c), fluoride ions, and more. The principle behind these sensors is the selective binding of boronic acids to diols and other functional groups, altering the electrochemical properties of the sensor and enabling the detection of various biomolecules. This application demonstrates the versatility of boronic acids in biosensor technology, offering a non-enzymatic approach to glucose sensing and other important biomedical measurements (Wang et al., 2014).

Advancements in Boron Chemistry

Boronic acids, such as this compound, play a crucial role in the advancement of boron chemistry, particularly in the development of crystalline oxo boron clusters and open-framework compounds. These materials, crafted using boronic acids as building blocks, exhibit remarkable properties such as photoluminescence and second harmonic generation, making them suitable for applications in catalysis, nonlinear optics, and other fields. The research highlights the potential of boronic acids in creating innovative materials with unique functional properties (Lin & Yang, 2011).

Boronic Acids in Environmental and Agricultural Applications

The development of boron buffered solution culture systems represents an innovative approach to studying plant boron nutrition, leveraging the properties of boronic acids. This methodology allows for controlled studies of boron's role in plant growth and development, addressing the need for a system equivalent to micronutrient metal studies. The application of boronic acids in this context underscores their utility beyond traditional medicinal and materials science, extending into agricultural research and environmental science (Asad et al., 2004).

Safety and Hazards

The safety information available indicates that “2-Chloro-5-fluoropyridine-4-boronic acid” is potentially harmful if swallowed or inhaled, and may cause skin, eye, and respiratory irritation . It is classified under GHS07 for acute toxicity and skin and eye irritation .

properties

IUPAC Name

(2-chloro-5-fluoropyridin-4-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BClFNO2/c7-5-1-3(6(10)11)4(8)2-9-5/h1-2,10-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJHRCHRHBBOCGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=NC=C1F)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90647882
Record name (2-Chloro-5-fluoropyridin-4-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90647882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

951677-47-7
Record name B-(2-Chloro-5-fluoro-4-pyridinyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951677-47-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Chloro-5-fluoropyridin-4-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90647882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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